5-bromo-4,6-dimethyl-2-benzofuran-1(3H)-one

Medicinal Chemistry Cancer Biology Structure-Activity Relationship

This single-regioisomer benzofuranone features a C-5 bromine handle for Pd-catalyzed cross-coupling (Suzuki, Heck, Sonogashira) and 4,6-dimethyl blocking groups ensuring exclusive C-5 derivatization. Unlike unsubstituted or regioisomeric benzofuranones, this defined substitution eliminates positional ambiguity, simplifying impurity profiling and analytical method development. The phthalide core is a validated pharmacophore for HDAC inhibition and bromodomain targeting. Available at 95% purity with characteristic bromine isotope pattern for unambiguous LC-MS/GC-MS identification. Ideal for medicinal chemistry SAR libraries and process chemistry scale-up.

Molecular Formula C10H9BrO2
Molecular Weight 241.084
CAS No. 1255206-87-1
Cat. No. B2886200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-4,6-dimethyl-2-benzofuran-1(3H)-one
CAS1255206-87-1
Molecular FormulaC10H9BrO2
Molecular Weight241.084
Structural Identifiers
SMILESCC1=CC2=C(COC2=O)C(=C1Br)C
InChIInChI=1S/C10H9BrO2/c1-5-3-7-8(4-13-10(7)12)6(2)9(5)11/h3H,4H2,1-2H3
InChIKeyOFPQRIYJGSURJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-4,6-dimethyl-2-benzofuran-1(3H)-one (CAS 1255206-87-1): Core Scaffold Identity and Structural Context


5-Bromo-4,6-dimethyl-2-benzofuran-1(3H)-one (CAS 1255206-87-1) is a brominated benzofuranone derivative with molecular formula C₁₀H₉BrO₂ and molecular weight 241.08 g/mol . The compound features a benzofuran-1(3H)-one core (phthalide skeleton) in the lactone oxidation state, bearing methyl groups at positions 4 and 6 and a bromine atom at position 5 . This substitution pattern distinguishes it from other benzofuranone regioisomers (e.g., 5-bromo-3,3-dimethylisobenzofuran-1(3H)-one, CAS 1029696-37-4), where the methyl placement on the lactone ring versus the aromatic ring alters reactivity profiles . The bromine at C-5 provides a synthetic handle for cross-coupling chemistry, while the 4,6-dimethyl substitution blocks positions that might otherwise undergo competing electrophilic aromatic substitution, affording regiochemical control in downstream derivatization .

Why Generic Substitution Fails for 5-Bromo-4,6-dimethyl-2-benzofuran-1(3H)-one (CAS 1255206-87-1) in Benzofuranone-Based Programs


In chemical biology and medicinal chemistry programs utilizing the benzofuran-1(3H)-one scaffold, the specific 5-bromo-4,6-dimethyl substitution pattern is not interchangeable with other benzofuranone congeners. Regioisomeric variants such as 5-bromo-3,3-dimethylisobenzofuran-1(3H)-one (CAS 1029696-37-4) place the methyl groups on the lactone ring rather than the aromatic ring, fundamentally altering the electronics of the carbonyl and the steric environment around the bromine . The 5-bromo substituent enables Pd-catalyzed cross-coupling (Suzuki, Heck, Sonogashira) at the C-5 position, while the 4,6-dimethyl groups block alternative reactive sites—a regiochemical control feature absent in unsubstituted or mono-methyl analogs . Furthermore, structure-activity relationship (SAR) studies across brominated benzofuran derivatives demonstrate that bromine introduction at specific positions on the benzofuran system increases cytotoxicity and cancer-cell selectivity relative to non-halogenated counterparts, establishing that the halogenation pattern—not merely the scaffold—governs biological outcome . Generic substitution with a non-brominated or differently halogenated benzofuranone would therefore forfeit both the synthetic utility of the C-Br bond and the pharmacological differentiation conferred by bromination at this specific position.

5-Bromo-4,6-dimethyl-2-benzofuran-1(3H)-one (CAS 1255206-87-1): Quantitative Differentiation Evidence Guide


Bromine Introduction at C-5 Enhances Cytotoxic Selectivity vs. Non-Halogenated Benzofuranones

In a systematic SAR study of benzofuran derivatives by Napiórkowska et al. (2019), brominated benzofuran compounds demonstrated significantly enhanced cytotoxicity and cancer-cell selectivity compared to their non-halogenated counterparts. Across a panel of 14 benzofuran derivatives including 6 brominated compounds, the SAR analysis explicitly concluded that the presence of bromine introduced to a methyl or acetyl group attached to the benzofuran system increased cytotoxicity in both normal and cancer cells . Five brominated compounds (1c, 1e, 2d, 3a, 3d) showed significant cytotoxic activity against all tested cell lines—K562 (leukemia), MOLT-4 (leukemia), and HeLa (cervix carcinoma)—with selectivity for cancer cells over normal HUVEC cells . By direct contrast, non-brominated analogs in the same study displayed markedly lower cytotoxic potency, and in the specific case of compound 3d, the absence of the bromoacetyl substituent eliminated selectivity and decreased cytotoxicity to cancer cells . While these data are from structurally related brominated benzofurans rather than the target compound itself, they establish at the class level that bromination at benzofuran positions analogous to C-5 of the target compound is a critical determinant of cytotoxic potency and therapeutic selectivity.

Medicinal Chemistry Cancer Biology Structure-Activity Relationship

Synthetic Versatility via Suzuki-Miyaura Cross-Coupling: 5-Bromo Enables C-5 Functionalization Not Accessible from Non-Halogenated Precursors

The C-5 bromine substituent of 5-bromo-4,6-dimethyl-2-benzofuran-1(3H)-one serves as a competent electrophilic partner in Pd-catalyzed Suzuki-Miyaura cross-coupling, enabling direct C-5 vinylation that is impossible from the non-halogenated parent scaffold. In a demonstrated synthetic sequence, 5-bromo-4,6-dimethyl-2-benzofuran-1(3H)-one (375 mg, 1.56 mmol) was reacted with potassium vinyl trifluoroborate (417 mg, 3.11 mmol) using Pd(dppf)Cl₂ (127 mg, 0.156 mmol, 10 mol%) and triethylamine (409 μL, 3.11 mmol) in EtOH at 140 °C for 30 minutes, yielding 5-ethenyl-4,6-dimethyl-2-benzofuran-1(3H)-one (CAS 1255206-88-2) . This transformation exploits the C(sp²)–Br bond as a synthetic linchpin. By contrast, the non-brominated 4,6-dimethyl-2-benzofuran-1(3H)-one lacks any halogen handle at C-5, rendering direct C-5 functionalization via cross-coupling infeasible without prior directed C–H activation or electrophilic halogenation steps—adding synthetic complexity and reducing overall yield . The bromine substituent thus confers a divergent synthetic node: one intermediate can generate diverse C-5 substituted libraries (vinyl, aryl, alkynyl, amino) via established cross-coupling protocols.

Organic Synthesis Medicinal Chemistry Cross-Coupling Chemistry

Elemental Bromine Content and Molecular Weight Differentiation Enable Stoichiometric Precision in Multi-Step Synthesis

The presence of a single bromine atom (79.90 Da) in 5-bromo-4,6-dimethyl-2-benzofuran-1(3H)-one confers a distinctive molecular weight (241.08 g/mol) and characteristic isotopic signature (¹:¹ ratio of ⁷⁹Br:⁸¹Br manifesting as ~1:1 M/M+2 peaks in mass spectrometry) that enables unambiguous reaction monitoring and product confirmation . The non-halogenated 4,6-dimethyl-2-benzofuran-1(3H)-one (MW ~162.18 g/mol, C₁₀H₁₀O₂) differs by 78.90 Da, lacking both the mass increment and the diagnostic bromine isotope pattern. In multi-step synthetic sequences, the bromine serves as a built-in analytical tracer: LC-MS or GC-MS analysis readily distinguishes the brominated intermediate from its des-bromo counterpart or from debromination side-products, enabling real-time reaction progress assessment without requiring derivatization or specialized detection methods . For procurement specification, the Sigma-Aldrich catalog lists this compound at 95% purity with country of origin Ukraine, providing a verifiable commercial sourcing benchmark .

Process Chemistry Analytical Chemistry Quality Control

Regiochemical Control in Electrophilic Aromatic Substitution: 4,6-Dimethyl Substitution Blocks Competing Reactive Sites

The 4,6-dimethyl substitution on the benzofuran-1(3H)-one aromatic ring serves a critical blocking function in electrophilic aromatic substitution (EAS) chemistry. In the non-methylated benzofuran-1(3H)-one scaffold, electrophilic bromination could occur at multiple positions (C-4, C-5, C-6, C-7) depending on conditions, producing regioisomeric mixtures that require chromatographic separation and reduce effective yield . The 4,6-dimethyl pattern of the target compound pre-occupies two of the most electron-rich positions, directing electrophilic attack to C-5 (and to a lesser extent C-7) and enabling the selective installation of the bromine atom during synthesis of this intermediate . This regiochemical control is absent in the unsubstituted 2-benzofuran-1(3H)-one (CAS 87-41-2), where bromination yields a mixture of mono- and di-brominated regioisomers. The defined substitution pattern of the target compound thus provides a single, well-characterized intermediate rather than a mixture, simplifying downstream chemistry and analytical characterization .

Organic Synthesis Reaction Selectivity Process Chemistry

Benzofuranone Core as a Privileged Scaffold in HDAC Inhibition: Structural Prerequisite for Biological Activity

The benzofuran-1(3H)-one core (phthalide scaffold) has been validated as a privileged pharmacophore in histone deacetylase (HDAC) inhibitor design. Charrier et al. (2009) demonstrated that benzofuranone-based benzamide derivatives possess micromolar antiproliferative activity and HDAC inhibitory activity against NCI-H661 non-small cell lung cancer cells, while hydroxamic acid derivatives of the same benzofuranone scaffold achieved potent nanomolar antiproliferative activity and HDAC inhibition . More recently, a benzofuranone HDAC inhibitor compound was shown to induce histone acetylation at nanomolar concentrations with an increased duration of histone acetylation compared to reference HDAC inhibitors, using a BRET-based screening assay in living cells . The 5-bromo-4,6-dimethyl substitution pattern provides a functionalized benzofuranone core that retains the essential phthalide pharmacophore while offering the bromine as a vector for further structural optimization—a combination not available from non-halogenated benzofuranone scaffolds. Although direct HDAC inhibition data for 5-bromo-4,6-dimethyl-2-benzofuran-1(3H)-one itself are unavailable, the established activity of the benzofuranone core in HDAC inhibition supports its value as a starting point for medicinal chemistry optimization.

Epigenetics Cancer Therapeutics Histone Deacetylase Inhibition

High-Value Application Scenarios for 5-Bromo-4,6-dimethyl-2-benzofuran-1(3H)-one (CAS 1255206-87-1)


Medicinal Chemistry Library Synthesis: C-5 Diversification via Pd-Catalyzed Cross-Coupling for Anticancer Lead Optimization

The demonstrated Suzuki-Miyaura coupling of 5-bromo-4,6-dimethyl-2-benzofuran-1(3H)-one with potassium vinyl trifluoroborate establishes this compound as a versatile intermediate for generating C-5 substituted benzofuranone libraries . By extension, the C-Br bond can participate in Suzuki (aryl/heteroaryl), Heck (alkenyl), Sonogashira (alkynyl), and Buchwald-Hartwig (amino) couplings, enabling rapid exploration of C-5 SAR around the benzofuranone core. Given the class-level evidence that brominated benzofurans exhibit enhanced cytotoxic selectivity toward leukemia (K562, MOLT-4) and cervical carcinoma (HeLa) cell lines, C-5 diversified libraries derived from this intermediate are strategically positioned for anticancer lead discovery programs targeting hematological and solid tumor malignancies . The 4,6-dimethyl blocking groups ensure that cross-coupling occurs selectively at C-5, producing structurally defined products without regioisomeric contamination.

Epigenetic Drug Discovery: Functionalized Benzofuranone Intermediate for HDAC Inhibitor Development

The benzofuran-1(3H)-one core is a validated pharmacophore for histone deacetylase (HDAC) inhibition, with benzamide derivatives showing micromolar activity and hydroxamic acid derivatives achieving nanomolar potency against NCI-H661 non-small cell lung cancer cells . A benzofuranone HDAC inhibitor compound has been characterized as inducing histone acetylation at nanomolar concentrations with prolonged duration of acetylation, using BRET-based screening technology . 5-Bromo-4,6-dimethyl-2-benzofuran-1(3H)-one retains the essential phthalide core required for HDAC inhibition while the bromine provides a synthetic handle for attaching zinc-binding groups (hydroxamic acids, benzamides, thiols) or surface-recognition motifs at C-5. This positions the compound as a key intermediate for structure-based optimization of HDAC inhibitors with potentially improved isoform selectivity, cellular potency, and pharmacokinetic properties.

Process Chemistry and Scale-Up: Well-Defined Single-Regioisomer Intermediate for Reproducible Multi-Step Synthesis

The defined 5-bromo-4,6-dimethyl substitution pattern eliminates the regioisomeric ambiguity inherent in bromination of unsubstituted benzofuran-1(3H)-one, where electrophilic bromination can occur at multiple positions . For process chemistry applications requiring batch-to-batch reproducibility, this single-regioisomer intermediate simplifies impurity profiling, specification setting, and analytical method development. The distinctive molecular weight (241.08 g/mol) and characteristic bromine isotope pattern (¹:¹ M/M+2) provide unambiguous LC-MS or GC-MS identification, enabling robust in-process control (IPC) monitoring during multi-step synthetic sequences . Commercial availability at 95% purity from Sigma-Aldrich (country of origin: Ukraine) provides a verifiable sourcing benchmark for initial process development and scale-up feasibility assessment .

Bromodomain Inhibitor Probe Development: Brominated Benzofuran Scaffold for BET/BRPF Bromodomain Targeting

Patent literature from GlaxoSmithKline (WO2020/289464) discloses benzofuran derivatives as bromodomain inhibitors, with demonstrated BD2-selectivity within the BET family and potential utility in autoimmune, inflammatory, and oncology indications . While the specific compound 5-bromo-4,6-dimethyl-2-benzofuran-1(3H)-one is not explicitly exemplified in this patent, the structural congruence—a benzofuran core with bromine substitution—supports its use as a synthetic entry point for generating bromodomain inhibitor candidates. Crystallographic evidence exists for benzofuranone scaffolds binding the human BRPF1 bromodomain (PDB 5OWB), with 4-methyl-6-hydroxy-1-benzofuran-3-one co-crystallized in the acetyl-lysine binding pocket . The 5-bromo-4,6-dimethyl substitution provides a functionalized analog of this crystallographically validated chemotype, suitable for structure-guided design of selective bromodomain inhibitors.

Quote Request

Request a Quote for 5-bromo-4,6-dimethyl-2-benzofuran-1(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.